molecular formula C7H4Cl2F3N B1295278 2,6-Dichloro-4-(trifluoromethyl)aniline CAS No. 24279-39-8

2,6-Dichloro-4-(trifluoromethyl)aniline

Cat. No. B1295278
M. Wt: 230.01 g/mol
InChI Key: ITNMAZSPBLRJLU-UHFFFAOYSA-N
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Patent
US04384135

Procedure details

2,6-Dichloro-4-trifluoromethylaniline (3.3 kg) in concentrated hydrochloric acid (25 liters) was stirred for 1 hour and then cooled to -6° C. A solution of sodium nitrite (1.41 kg) in water (3 liters) was added over a period of 4 hours keeping the temperature between -5° and -12°. The mixture was then stirred between -5° and 0° until all solid had dissolved (3.5 hours). The mixture was then added in 2 liter portions over a period of 35 minutes to a solution of cuprous chloride (1.5 kg) in concentrated hydrochloric acid with stirring. The dark solution was left to stand for 30 minutes, filtered, and extracted with dichloromethane (1×15 liters, then 2×10 liters). The extracts were washed with water (2×25 liters) dried (MgSO4) and evaporated under reduced pressure to give 3,4,5-trichlorobenzotrifluoride (2.2 kg) with a boiling range of 98°- 100°/40 Torr.
Quantity
3.3 kg
Type
reactant
Reaction Step One
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
1.41 kg
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([Cl:13])[C:3]=1N.N([O-])=O.[Na+].[ClH:18]>O>[Cl:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([Cl:13])[C:3]=1[Cl:18] |f:1.2|

Inputs

Step One
Name
Quantity
3.3 kg
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)C(F)(F)F)Cl
Name
Quantity
25 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.41 kg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Three
Name
cuprous chloride
Quantity
1.5 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-6 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred between -5° and 0° until all solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between -5° and -12°
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved (3.5 hours)
Duration
3.5 h
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
The dark solution was left
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (1×15 liters
WASH
Type
WASH
Details
The extracts were washed with water (2×25 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=C(C1Cl)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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